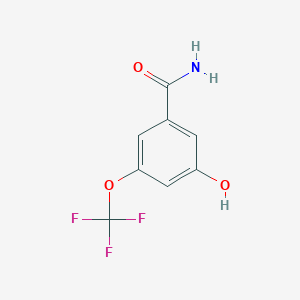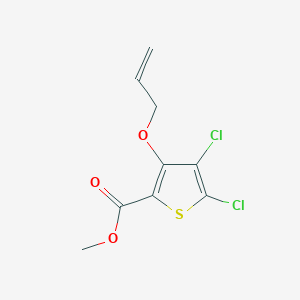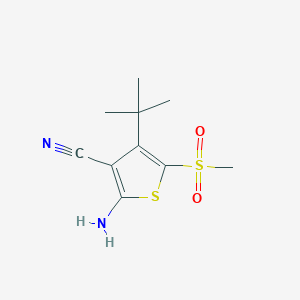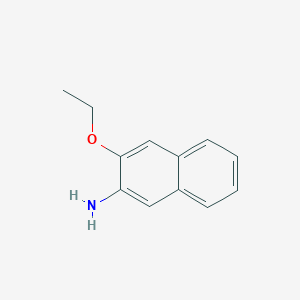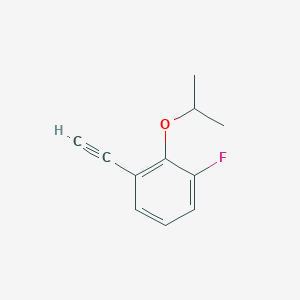
3'-Deoxy-3'-fluoro-2'-C-methylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-2’-C-methylguanosine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant attention in the biomedical field due to its efficacy against viral infections such as hepatitis C and dengue fever .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and methylating agents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-fluoro-2’-C-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antiviral activity.
Reduction: This reaction can be used to remove specific functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoro-2’-C-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying viral replication mechanisms.
Medicine: It is being investigated for its potential as an antiviral drug, particularly against hepatitis C and dengue fever.
Mécanisme D'action
The antiviral activity of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine is primarily due to its ability to inhibit viral RNA synthesis. Once inside the host cell, the compound is phosphorylated to its active triphosphate form, which then competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination, effectively halting viral replication. The molecular targets include viral RNA-dependent RNA polymerase, a key enzyme in the replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylguanosine: Another nucleoside analog with similar antiviral properties.
2’-C-methylguanosine: Lacks the fluoro group but still exhibits antiviral activity.
3’-Deoxyguanosine: Lacks both the fluoro and methyl groups, resulting in different biological activity
Uniqueness
3’-Deoxy-3’-fluoro-2’-C-methylguanosine stands out due to its unique combination of fluoro and methyl groups, which enhance its stability and antiviral efficacy. This makes it a valuable compound in the development of antiviral therapies .
Propriétés
Formule moléculaire |
C11H14FN5O4 |
|---|---|
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O4/c1-11(20)6(12)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18,20H,2H2,1H3,(H3,13,15,16,19) |
Clé InChI |
FWLVLYHLIABSLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



